molecular formula C5H11BF3NS B6416088 (Thiomorpholinium-4-ylmethyl)trifluoroborate CAS No. 1268340-95-9

(Thiomorpholinium-4-ylmethyl)trifluoroborate

Cat. No.: B6416088
CAS No.: 1268340-95-9
M. Wt: 185.02 g/mol
InChI Key: VUNVVPNMYVRSKZ-UHFFFAOYSA-O
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Thiomorpholinium-4-ylmethyl)trifluoroborate typically involves the reaction of thiomorpholine with boron trifluoride. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(Thiomorpholinium-4-ylmethyl)trifluoroborate primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling reactions . These reactions involve the coupling of the trifluoroborate with various aryl or vinyl halides in the presence of a palladium catalyst.

Common Reagents and Conditions

The common reagents used in these reactions include palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) and bases like potassium carbonate. The reactions are typically carried out in solvents such as ethanol or water under mild to moderate temperatures .

Major Products

The major products formed from these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Potassium (cyanomethyl)trifluoroborate
  • Potassium (iodomethyl)trifluoroborate
  • Potassium Isoquinoline-4-trifluoroborate
  • Potassium (bromomethyl)trifluoroborate
  • Potassium (4-vinylphenyl)trifluoroborate
  • Potassium pyridine-3-trifluoroborate

Uniqueness

(Thiomorpholinium-4-ylmethyl)trifluoroborate is unique due to its thiomorpholine moiety, which imparts distinct electronic and steric properties compared to other organotrifluoroborates. This uniqueness makes it particularly useful in specific cross-coupling reactions where these properties are advantageous .

Properties

IUPAC Name

trifluoro(thiomorpholin-4-ium-4-ylmethyl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BF3NS/c7-6(8,9)5-10-1-3-11-4-2-10/h1-5H2/q-1/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNVVPNMYVRSKZ-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C[NH+]1CCSCC1)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BF3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692884
Record name Trifluoro[(thiomorpholin-4-ium-4-yl)methyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268340-95-9
Record name Trifluoro[(thiomorpholin-4-ium-4-yl)methyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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